2-amino-1-methyl-1H-imidazol-4-ol
Overview
Description
2-Amino-1-methyl-1H-imidazol-4-ol, commonly known as creatinine, is a naturally occurring compound found in the human body. It is a breakdown product of creatine phosphate in muscle and is excreted in the urine. Creatinine is often measured in blood tests as a marker of kidney function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Creatinine can be synthesized through several methods, including the Strecker synthesis, which involves the reaction of cyanamide with acetone to form an intermediate imidazole derivative, followed by hydrolysis.
Industrial Production Methods: In industrial settings, creatinine is typically produced through the chemical synthesis of imidazole derivatives, followed by specific functional group modifications to introduce the amino and methyl groups.
Chemical Reactions Analysis
Types of Reactions: Creatinine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Urea and carbon dioxide.
Reduction: Creatine.
Substitution: Various substituted imidazoles.
Scientific Research Applications
Creatinine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its role in muscle metabolism and energy production.
Medicine: Used as a biomarker for kidney function and disease diagnosis.
Industry: Employed in the production of pharmaceuticals and other chemical compounds.
Mechanism of Action
The mechanism by which creatinine exerts its effects involves its role as a waste product of creatine metabolism. Creatinine is filtered out of the blood by the kidneys and excreted in urine. Elevated levels of creatinine in the blood indicate impaired kidney function.
Molecular Targets and Pathways:
Creatine Kinase Pathway: Creatinine is a byproduct of the creatine kinase reaction, which is involved in the storage and transfer of high-energy phosphate groups.
Renal Filtration: Creatinine is filtered through the glomerulus in the kidneys and reabsorbed to a minimal extent.
Comparison with Similar Compounds
Histamine: An organic nitrogenous compound involved in immune responses.
Imidazole: A heterocyclic aromatic organic compound used in various pharmaceuticals and chemical synthesis.
Properties
IUPAC Name |
2-amino-1-methylimidazol-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2,8H,1H3,(H2,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXYOFGSUFEOLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901004 | |
Record name | NoName_52 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60901004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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